3-(5-((4-chlorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE is a complex organic compound that features a triazole ring, an indole moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents to the triazole or indole rings .
Scientific Research Applications
3-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The triazole ring and indole moiety are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Shares the chlorophenyl group but lacks the triazole and indole moieties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a similar chlorophenyl group and a heterocyclic ring but differs in the overall structure.
1-Methyl-1H-indole-3-carboxaldehyde: Features the indole moiety but lacks the triazole and chlorophenyl groups.
Uniqueness
3-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE is unique due to its combination of a triazole ring, an indole moiety, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C20H19ClN4OS |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-[5-[(4-chlorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole |
InChI |
InChI=1S/C20H19ClN4OS/c1-26-11-10-25-19(17-12-22-18-5-3-2-4-16(17)18)23-24-20(25)27-13-14-6-8-15(21)9-7-14/h2-9,12,22H,10-11,13H2,1H3 |
InChI Key |
RJKJNAWUFBDGTI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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